molecular formula C9H12O3 B13496525 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid

3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid

Cat. No.: B13496525
M. Wt: 168.19 g/mol
InChI Key: YCPKQHAVRDWQIN-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C9H12O3 It is a derivative of oxane, featuring a prop-2-yn-1-yl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with prop-2-yn-1-yl reagents under controlled conditions. One common method involves the use of tetrahydro-2H-pyran-3-carboxylic acid as a starting material, which undergoes a substitution reaction with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohols .

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo bioorthogonal reactions makes it particularly valuable in biological and medicinal chemistry .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-prop-2-ynyloxane-3-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-2-4-9(8(10)11)5-3-6-12-7-9/h1H,3-7H2,(H,10,11)

InChI Key

YCPKQHAVRDWQIN-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCOC1)C(=O)O

Origin of Product

United States

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